Dilmapimod
Overview
Description
Dilmapimod is a potent p38 mitogen-activated protein kinase inhibitor. This compound has shown promise in reducing levels of proinflammatory cytokines and chemokines, thereby mitigating local damage in inflammatory diseases .
Preparation Methods
Dilmapimod, also known as SB-681323, can be synthesized through a series of chemical reactions involving the formation of its pyrido[2,3-d]pyrimidin-7(8H)-one core structure. The synthetic route typically involves:
Formation of the pyrido[2,3-d]pyrimidin-7(8H)-one core: This step involves the cyclization of appropriate precursors under controlled conditions.
Functionalization of the core structure: Introduction of functional groups such as fluorophenyl and hydroxyl groups through substitution reactions.
Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity. The compound is typically supplied as a powder and requires specific storage conditions to maintain its stability .
Chemical Reactions Analysis
Dilmapimod undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying p38 mitogen-activated protein kinase inhibition and its effects on inflammatory pathways.
Biology: Research has focused on its role in modulating inflammatory responses and reducing cytokine production.
Medicine: Clinical trials have investigated its efficacy in treating conditions such as rheumatoid arthritis, neuropathic pain, and acute respiratory distress syndrome
Mechanism of Action
Dilmapimod exerts its effects by inhibiting the p38 mitogen-activated protein kinase pathway. This inhibition leads to a reduction in the levels of proinflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 . By blocking these cytokines, this compound reduces cellular infiltration to sites of inflammation, thereby mitigating local damage .
Comparison with Similar Compounds
Dilmapimod is unique among p38 mitogen-activated protein kinase inhibitors due to its specific molecular structure and its ability to effectively reduce proinflammatory cytokines without causing significant liver toxicity, a common issue with other inhibitors . Similar compounds include:
SB-203580: Another p38 mitogen-activated protein kinase inhibitor with a different molecular structure.
VX-702: A p38 mitogen-activated protein kinase inhibitor investigated for its anti-inflammatory properties.
This compound’s unique structure and reduced toxicity profile make it a promising candidate for further research and development in the treatment of inflammatory diseases.
Properties
IUPAC Name |
8-(2,6-difluorophenyl)-2-(1,3-dihydroxypropan-2-ylamino)-4-(4-fluoro-2-methylphenyl)pyrido[2,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O3/c1-12-9-13(24)5-6-15(12)20-16-7-8-19(33)30(21-17(25)3-2-4-18(21)26)22(16)29-23(28-20)27-14(10-31)11-32/h2-9,14,31-32H,10-11H2,1H3,(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVNHOYNEHYKJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NC(CO)CO)C4=C(C=CC=C4F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318338 | |
Record name | Dilmapimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Dilmapimod reduces the levels of proinflammatory cytokines and chemokines and reduce cellular infiltration to sites of inflammation, thereby reducing local damage. In diseases such as RA and IBD, TNFα blockade through either anti-TNFα antibodies or use of soluble TNFα receptors. Inhibition of p38α offers significant inhibition of TNFα, and cytokines such as IL-1β and IL-6, which offer additional therapeutic efficacy. | |
Record name | Dilmapimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12140 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
444606-18-2 | |
Record name | Dilmapimod | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=444606-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dilmapimod [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444606182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dilmapimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12140 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dilmapimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DILMAPIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3238VQW0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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